

N-(3-azidophenyl)-2-chloroacetamide chemical structure and properties

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An In-depth Technical Guide to N-(3-azidophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **N-(3-azidophenyl)-2-chloroacetamide**. This bifunctional molecule serves as a versatile building block in medicinal chemistry and materials science, incorporating two highly reactive functional groups: a chloroacetamide moiety and an aryl azide.

Chemical Structure and Properties

N-(3-azidophenyl)-2-chloroacetamide is an aromatic compound featuring a phenyl ring substituted with an azido group at the meta-position and a 2-chloroacetamide group. The chloroacetamide functional group is a known reactive handle for nucleophilic substitution, while the azide group is a precursor for amine formation and a key component in bioorthogonal "click chemistry" reactions.

Chemical Structure:



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(Note: An illustrative structure is provided. The exact IUPAC name corresponds to a molecule formed from 3-azidoaniline and 2-chloroacetyl chloride.)

Physicochemical and Spectral Data Summary

The following table summarizes the key properties of **N-(3-azidophenyl)-2-chloroacetamide**.

Property	Value	Source/Method
Molecular Formula	C ₈ H ₇ CIN ₄ O	Calculated
Molecular Weight	210.62 g/mol	Calculated
Appearance	Expected to be a solid at room temp.	Inference
Solubility	Likely soluble in organic solvents (THF, DCM, DMF)	Inference
Melting Point	Not available	-
Boiling Point	Not available	-

Synthesis and Experimental Protocols

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine.[1][2] This involves the reaction of an aromatic amine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.[3]

General Synthesis Protocol

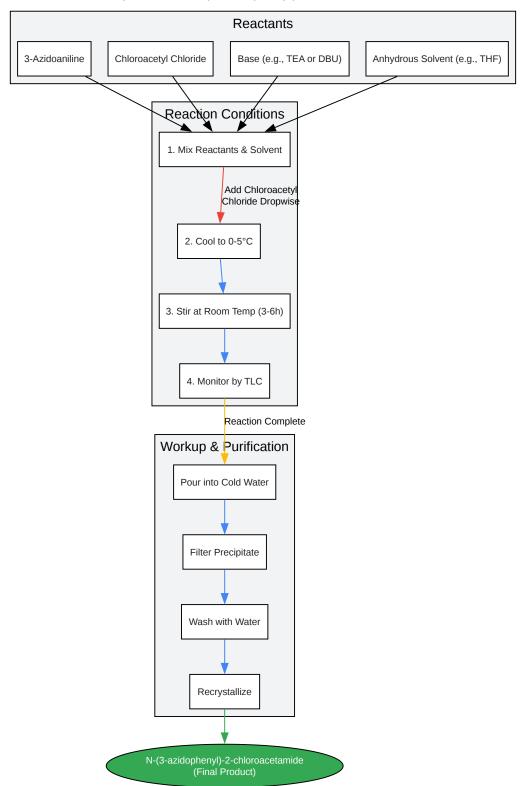


A plausible and efficient method for synthesizing **N-(3-azidophenyl)-2-chloroacetamide** involves the acylation of 3-azidoaniline with chloroacetyl chloride.

Step	Procedure
1. Reactant Setup	Dissolve 3-azidoaniline (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask. Add a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.2 equivalents).[3]
2. Cooling	Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermic reaction.[3][4]
3. Acylation	Add chloroacetyl chloride (1-1.1 equivalents) dropwise to the stirred solution while maintaining the low temperature.[3][4]
4. Reaction	Allow the reaction to stir at room temperature for several hours (typically 3-6 hours) after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
5. Workup	Upon completion, pour the reaction mixture into cold water to precipitate the product. The resulting solid can be filtered, washed with water to remove any salts, and dried.[3]
6. Purification	The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-azidophenyl)-2-chloroacetamide.[3]

Synthesis Workflow Diagram





Synthesis of N-(3-azidophenyl)-2-chloroacetamide

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Caption: General experimental workflow for the synthesis.



Chemical Reactivity and Potential Applications

The utility of **N-(3-azidophenyl)-2-chloroacetamide** stems from the distinct reactivity of its two functional groups, allowing for sequential or orthogonal chemical modifications.

Reactivity of the Chloroacetamide Moiety

The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions.[1][2] This allows for the introduction of various nucleophiles, including amines, thiols, and alcohols, to build more complex molecular architectures. This reactivity is fundamental to the biological activity of many chloroacetamide-based compounds, which often act as alkylating agents.

Reactivity of the Azide Moiety

The aryl azide group is a versatile functional handle with several key reactions:

- Reduction: The azide can be readily reduced to an amine group (-NH₂), providing a route to a different class of compounds.[5]
- Cycloaddition: Azides are well-known for participating in 1,3-dipolar cycloaddition reactions.
 The most prominent of these is the Huisgen cycloaddition with alkynes to form stable 1,2,3-triazole rings.[5] The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency and specificity.[5]

Potential Applications

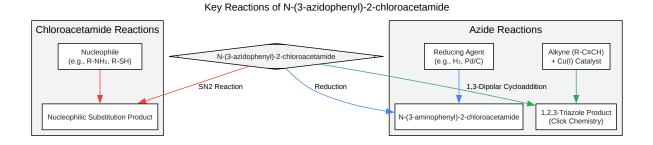
- Antimicrobial Agents: N-substituted chloroacetamides have demonstrated a broad spectrum
 of biological activities, including antibacterial and antifungal properties.[6][7] The activity
 often depends on the nature and position of substituents on the phenyl ring.[6] The ability of
 the chloroacetamide group to alkylate biological macromolecules is a likely mechanism for
 this activity.
- Herbicides: Chloroacetamides are a major class of herbicides used in agriculture.[8]
- Drug Discovery and Bioconjugation: The bifunctional nature of this compound makes it an excellent scaffold for drug discovery. The chloroacetamide group can serve as a covalent



warhead for targeted enzyme inhibition, while the azide group can be used to attach probes, imaging agents, or solubility modifiers via click chemistry.

 Materials Science: The ability to participate in click chemistry makes it a useful monomer or cross-linker for the synthesis of functional polymers and materials.

Signaling and Reaction Pathways Diagram



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Caption: Potential chemical transformations of the title compound.

Conclusion

N-(3-azidophenyl)-2-chloroacetamide is a valuable bifunctional molecule with significant potential in drug discovery, bioconjugation, and materials science. Its synthesis is straightforward from commercially available precursors. The orthogonal reactivity of the chloroacetamide and azide moieties allows for diverse and specific chemical modifications, making it an attractive building block for the development of novel therapeutics and functional materials. Further research into its biological activities could uncover new applications as an antimicrobial or anticancer agent.



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